4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
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Overview
Description
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound with the molecular formula C15H13BrO3 and a molecular weight of 321.17 g/mol . It is a derivative of benzaldehyde, featuring a bromobenzyl group and a methoxy group attached to the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde typically involves the reaction of 4-bromobenzyl alcohol with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often used.
Major Products Formed:
Oxidation: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzoic acid.
Reduction: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromobenzyl and methoxy groups can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
- 4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde
- 2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde
Comparison: 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is unique due to the presence of both bromobenzyl and methoxy groups, which confer distinct chemical properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific research applications .
Biological Activity
4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde is an organic compound characterized by its unique structure, which includes a bromobenzyl group and a methoxybenzaldehyde moiety. Its molecular formula is C₁₅H₁₃BrO₃, with a molecular weight of approximately 323.17 g/mol. This compound has garnered interest in organic synthesis and medicinal chemistry due to the functional groups present, which can influence its reactivity and biological activity.
The compound features:
- Bromobenzyl Group : Enhances lipophilicity and may improve membrane permeability.
- Methoxy Group : May facilitate interactions with biological targets.
Potential Biological Activities
While specific biological activities of this compound are not extensively documented, compounds with similar structures often exhibit significant biological properties. The following potential activities have been identified based on structural analogs:
- Antimicrobial Activity : Compounds with bromine and methoxy groups have shown potential against various bacterial strains.
- Anticancer Properties : Similar structures have been explored for their ability to inhibit cancer cell growth.
- Enzyme Modulation : The compound may interact with enzymes or receptors, influencing metabolic pathways.
Structure-Activity Relationship (SAR)
The presence of bromine and methoxy groups can enhance binding affinity to cellular targets, making this compound a candidate for further biological evaluation. A comparison of structurally similar compounds reveals the potential for varied biological activity based on substituent positioning and type.
Compound Name | Structure | Unique Features |
---|---|---|
4-[(4-Bromobenzyl)oxy]-3-ethoxybenzaldehyde | Structure | Variation in alkoxy substituent affects solubility and reactivity |
2-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde | Structure | Different position may alter biological activity |
2-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde | Structure | Fluorine's electronegativity changes reactivity profiles |
The synthesis typically involves the reaction between 4-bromobenzyl alcohol and 3-methoxybenzaldehyde, often using potassium carbonate in dimethylformamide under reflux conditions. The mechanism of action may involve:
- Enzyme Inhibition : Acting as an inhibitor or activator of certain enzymes.
- Receptor Interaction : Modulating receptor activity, potentially influencing signaling pathways.
Case Studies and Research Findings
- Antimicrobial Studies : Research has indicated that compounds with similar structures exhibit antimicrobial properties comparable to standard antibiotics. For instance, derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria.
- Anticancer Research : Investigations into structurally related compounds have revealed promising anticancer activities, particularly through mechanisms involving apoptosis induction in cancer cells.
- Enzymatic Activity : Studies have highlighted the potential of related compounds to modulate enzyme activity, providing insights into their therapeutic applications.
Properties
IUPAC Name |
4-[(4-bromophenyl)methoxy]-3-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-15-8-12(9-17)4-7-14(15)19-10-11-2-5-13(16)6-3-11/h2-9H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNATVTYSLOUDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50352768 |
Source
|
Record name | 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
352455-48-2 |
Source
|
Record name | 4-[(4-bromobenzyl)oxy]-3-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50352768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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